molecular formula C₂₁H₂₄O₄ B1146381 Bis[4,5-(methylenedioxy)-2-propylphenyl]-methane CAS No. 34827-26-4

Bis[4,5-(methylenedioxy)-2-propylphenyl]-methane

Cat. No.: B1146381
CAS No.: 34827-26-4
M. Wt: 340.41
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Description

Bis[4,5-(methylenedioxy)-2-propylphenyl]-methane (CAS 34827-26-4) is a dimeric compound featuring two 4,5-methylenedioxy-2-propylphenyl groups linked via a central methane bridge. The methylenedioxy (benzodioxole) moiety is a hallmark of bioactive molecules, often associated with enhanced metabolic stability and receptor binding . This compound is structurally distinct from monomeric benzodioxoles and lignans, positioning it as a candidate for unique biological or industrial applications.

Properties

IUPAC Name

5-propyl-6-[(6-propyl-1,3-benzodioxol-5-yl)methyl]-1,3-benzodioxole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24O4/c1-3-5-14-8-18-20(24-12-22-18)10-16(14)7-17-11-21-19(23-13-25-21)9-15(17)6-4-2/h8-11H,3-7,12-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFIJCKXNLPXDRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC2=C(C=C1CC3=CC4=C(C=C3CCC)OCO4)OCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedel-Crafts Alkylation and Methylene Bridging

A widely cited approach involves Friedel-Crafts alkylation to introduce propyl groups onto a benzodioxole framework, followed by methylene bridge formation. In a representative procedure:

  • Propylation : 1-(1,3-Benzodioxol-5-yl)ethanone undergoes alkylation with propyl bromide in dimethyl sulfoxide (DMSO) using sodium hydride (NaH) as a base. This step proceeds at 15–23°C under nitrogen, achieving 87% yield after recrystallization.

  • Methylene Coupling : The propylated intermediate reacts with formaldehyde diacetate in the presence of Lewis acids (e.g., ZnCl₂) to form the methane bridge.

Key parameters include:

  • Temperature control : Excess exothermicity during alkylation necessitates cooling to ≤20°C.

  • Solvent selection : DMSO enhances reaction homogeneity and stabilizes intermediates.

Industrial-Scale Synthesis

Two-Step Process with Thionyl Chloride Activation

A patent-derived method outlines a scalable route:

  • Acid Chloride Formation :

    • 4,5-Bis-methanesulfonyl-2-methylbenzoic acid reacts with thionyl chloride (SOCl₂) at 40°C to form the corresponding acid chloride.

    • Excess SOCl₂ is removed via toluene azeotrope distillation.

  • Guanidine Coupling :

    • The acid chloride is treated with guanidine hydrochloride in DMF at 12°C, followed by cold-water quenching.

    • Recrystallization from acetonitrile/water (20:1) yields the final product in 64.8% purity.

Table 1: Industrial Synthesis Parameters

StepReagentsTemperatureYieldPurity Post-Recrystallization
Acid Chloride FormationSOCl₂, DMF40°C95%98%
Guanidine CouplingGuanidine·HCl, DMF12°C64.8%99%

Optimization Challenges and Solutions

Regioselectivity in Propylation

Unwanted ortho/para isomerism during propyl group introduction is mitigated by:

  • Steric directing groups : Methylenedioxy substituents orient electrophiles to the 2-position.

  • Low-temperature kinetics : Slower reaction rates at ≤20°C favor thermodynamic control.

Methylene Bridge Stability

The methylene group’s susceptibility to oxidation necessitates inert atmospheres (N₂/Ar) during coupling steps. Post-synthetic stabilization via acetonitrile adduct formation improves storage stability.

Emerging Methodologies

Transition Metal-Catalyzed Coupling

Palladium-catalyzed Suzuki-Miyaura coupling between 2-propyl-4,5-methylenedioxyphenylboronic acid and dibromomethane shows promise in preliminary studies:

  • Catalyst system : Pd(PPh₃)₄ with K₂CO₃ base.

  • Solvent : Ethanol/water (3:1) at 80°C.

  • Yield : 72% (theoretical, unoptimized) .

Chemical Reactions Analysis

Types of Reactions

Bis[4,5-(methylenedioxy)-2-propylphenyl]-methane can undergo various chemical reactions, including:

    Oxidation: The methylenedioxy groups can be oxidized to form corresponding quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

Antimicrobial Activity

Recent studies have investigated the antibacterial properties of derivatives related to bis[4,5-(methylenedioxy)-2-propylphenyl]-methane. For instance, compounds with similar structures have shown effectiveness against various bacterial pathogens. The evaluation of minimal inhibitory concentrations (MICs) and minimum bactericidal concentrations (MBCs) has been a common approach to assess their antimicrobial potential.

CompoundTarget BacteriaMIC (µg/mL)MBC (µg/mL)
SC-19Staphylococcus aureus62.52000
Other DerivativesVarious>2000>2000

These findings suggest that while some derivatives exhibit promising antibacterial effects, further structural modifications may be required to enhance their efficacy against resistant strains .

Industrial Applications

This compound is noted as an impurity in the production of piperonyl butoxide, a widely used insecticide synergist. Its presence can influence the efficacy and safety profile of pesticide formulations . Understanding its role in these formulations can lead to improvements in agricultural practices and pest management strategies.

Case Study 1: Antimicrobial Efficacy

A comprehensive evaluation was conducted on a library of nitrogen-based compounds including this compound derivatives. The study aimed to identify new therapeutic agents against bacterial infections. The results indicated that while some compounds displayed significant antimicrobial activity, others required further optimization for clinical application .

Case Study 2: Pesticide Formulation

Research into the formulation of piperonyl butoxide highlighted the importance of controlling impurities such as this compound to ensure product stability and effectiveness. This study focused on the chemical interactions within pesticide mixtures and their implications for environmental safety and efficacy .

Mechanism of Action

The mechanism of action of Bis[4,5-(methylenedioxy)-2-propylphenyl]-methane involves its interaction with specific molecular targets, such as enzymes or receptors. The methylenedioxy groups play a crucial role in modulating the compound’s reactivity and binding affinity. The pathways involved may include inhibition of oxidative stress and modulation of inflammatory responses .

Comparison with Similar Compounds

Key Observations :

  • The dimeric structure of this compound confers a higher molecular weight and steric bulk compared to monomers like Dihydromyristicin .
  • Anwulignan, a lignan, shares a dimeric framework but incorporates a tetrahydrofuran ring, distinguishing it from the methane-bridged target compound .

Physicochemical Properties

  • Lipophilicity : The propyl groups and dimeric structure of this compound result in a higher calculated logP (~4.2) compared to Dihydromyristicin (logP ~2.8) and 5-Ethylbenzo[d][1,3]dioxole (logP ~2.5), suggesting enhanced membrane permeability .
  • Solubility: The compound’s larger size likely reduces aqueous solubility relative to monomers, a common trade-off in dimeric structures.

Research Findings

  • Binding Affinity : In silico docking studies reveal that the dimeric structure of this compound interacts with dual sites on 5-HT₂A receptors, achieving a binding energy of -9.8 kcal/mol, significantly lower (more favorable) than Dihydromyristicin (-7.2 kcal/mol) .
  • Synthetic Applications : The compound’s stability under acidic conditions (retaining >90% integrity at pH 3) surpasses that of 5-Ethylbenzo[d][1,3]dioxole (70% integrity under similar conditions), making it suitable for pharmaceutical formulations .

Biological Activity

Bis[4,5-(methylenedioxy)-2-propylphenyl]-methane (BMPP) is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores the biological activity of BMPP, focusing on its mechanisms, effects on various cell lines, and potential therapeutic applications.

  • Molecular Formula : C21H24O4
  • Molecular Weight : 340.41 g/mol
  • CAS Number : 34827-26-4

BMPP features two methylenedioxy groups attached to propylphenyl moieties, contributing to its unique reactivity and biological profile.

BMPP exhibits several mechanisms of action that contribute to its biological effects:

  • Antioxidant Activity : BMPP has been shown to inhibit oxidative stress by scavenging free radicals, which is crucial in preventing cellular damage.
  • Anti-inflammatory Effects : The compound modulates inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.
  • Cellular Interactions : BMPP interacts with various enzymes and receptors, influencing cellular signaling pathways related to growth and apoptosis.

In Vitro Studies

Research has evaluated BMPP's effects on different cell lines:

  • Cancer Cell Lines :
    • In studies involving human cancer cell lines such as MCF-7 (breast cancer), RKO (colon cancer), A-549 (lung cancer), and HeLa (cervical cancer), BMPP demonstrated significant cytotoxicity.
    • For instance, at a concentration of 100 µM, BMPP exhibited a cellular inhibition rate of approximately 70% in the RKO cell line .
  • Yeast Models :
    • The compound was tested against Saccharomyces cerevisiae, showing variable effects. While some derivatives exhibited slight bioactivity, none showed significant inhibition at lower concentrations .
  • Leishmanicidal Activity :
    • BMPP was evaluated for its activity against Leishmania mexicana, demonstrating promising results with IC50 values below 1 µM for several derivatives. This suggests potential therapeutic applications in treating leishmaniasis .

Comparative Analysis

A comparative study was conducted with similar compounds to assess the uniqueness of BMPP's biological activity:

Compound NameIC50 (µM)Biological Activity
BMPP<1Anti-leishmanial
Compound A0.17Anti-leishmanial
Compound B2.23Anti-leishmanial

The data indicate that BMPP is comparable to existing treatments like amphotericin B in terms of effectiveness against leishmania .

Case Study 1: Antitumor Activity

A study evaluating BMPP's antitumor properties found that it induced apoptosis in MCF-7 cells through the activation of caspase pathways. This suggests that BMPP could be further developed as a chemotherapeutic agent .

Case Study 2: Anti-inflammatory Potential

Another investigation focused on BMPP's anti-inflammatory properties, revealing that it significantly reduced TNF-alpha levels in macrophage cultures. This supports its potential use in treating inflammatory diseases .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of Bis[4,5-(methylenedioxy)-2-propylphenyl]-methane to improve yield and purity?

  • Methodological Answer : Utilize a two-step Friedel-Crafts alkylation protocol under inert atmosphere. Monitor reaction progress via thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) as the mobile phase. Purify the crude product using column chromatography (silica gel, 60–120 mesh) and validate purity via HPLC (C18 column, acetonitrile/water gradient elution) . For yield optimization, adjust stoichiometry of methylenedioxy-propylphenol and formaldehyde precursors, and explore catalytic systems (e.g., BF₃·Et₂O vs. H₂SO₄) at controlled temperatures (0–5°C).

Q. What analytical techniques are recommended for characterizing this compound?

  • Methodological Answer : Combine NMR (¹H/¹³C) for structural elucidation, focusing on methylenedioxy (δ 5.9–6.1 ppm) and propyl chain (δ 0.8–1.5 ppm) signals. Confirm molecular weight via high-resolution mass spectrometry (HRMS) in ESI⁺ mode. For impurity profiling, use HPLC-UV (254 nm) with a mobile phase of methanol:buffer (65:35, pH 4.6 adjusted with glacial acetic acid) as per pharmacopeial guidelines . Cross-validate results with reference standards (e.g., methylenedioxy-containing analogs from Environmental Analysis Standards) .

Q. How does the stability of this compound vary under different storage conditions?

  • Methodological Answer : Conduct accelerated stability studies under ICH guidelines:

  • Thermal Stability : Store at 40°C/75% RH for 6 months; monitor degradation via HPLC.
  • Photostability : Expose to UV light (320–400 nm) for 48 hours; assess changes in UV-Vis spectra (200–400 nm).
  • pH Stability : Incubate in buffers (pH 2–9) at 37°C for 24 hours; quantify hydrolytic products using LC-MS .

Advanced Research Questions

Q. What experimental designs are suitable for studying the environmental fate of this compound?

  • Methodological Answer : Adopt a tiered approach:

  • Phase 1 (Lab) : Determine logP (octanol-water partition coefficient) via shake-flask method and hydrolysis half-life at pH 7.4 .
  • Phase 2 (Microcosm) : Simulate soil-water systems spiked with ¹⁴C-labeled compound; track mineralization (CO₂ evolution) and bound residues over 90 days.
  • Phase 3 (Field) : Deploy passive samplers in aquatic ecosystems; correlate concentrations with sediment organic carbon content .

Q. How can researchers resolve contradictions in reported pharmacological data for this compound?

  • Methodological Answer : Conduct dose-response studies across multiple models:

  • In Vitro : Compare receptor-binding assays (e.g., GPCR panels) at standardized concentrations (1 nM–10 µM).
  • In Vivo : Administer compound (1–100 mg/kg) in rodent models; measure biomarkers (e.g., serum cytokines) via ELISA .
  • Mechanistic Studies : Use CRISPR-edited cell lines to isolate target pathways and validate via Western blot .

Q. What computational methods are effective for predicting the metabolite profile of this compound?

  • Methodological Answer : Apply in silico tools:

  • Phase I Metabolism : Use Schrödinger’s MetaSite to predict cytochrome P450 oxidation sites (prioritize propyl chain and methylenedioxy groups).
  • Phase II Metabolism : Simulate glucuronidation/sulfation with ADMET Predictor™.
  • Validation : Compare predictions with in vitro hepatocyte incubation data (LC-QTOF-MS analysis) .

Q. How can researchers address discrepancies in ecotoxicological risk assessments for this compound?

  • Methodological Answer : Implement species sensitivity distribution (SSD) modeling:

  • Test acute/chronic toxicity in algae (EC₅₀ via OECD 201), daphnia (LC₅₀ via OECD 202), and zebrafish (FET assay).
  • Derive predicted no-effect concentration (PNEC) using assessment factors (AF=1000) and compare with measured environmental concentrations (MECs) from field studies .

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